REACTION_SMILES
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[Br-:26].[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1.[C:20](=[O:21])([O-:22])[O-:23].[CH3:27][N:28]1[CH2:29][CH2:30][CH2:31][C:32]1=[O:33].[Cu:34].[K+:24].[K+:25].[n:11]1[cH:12][nH:13][c:14]2[c:15]1[cH:16][cH:17][cH:18][cH:19]2>>[c:2]1(-[n:11]2[cH:12][n:13][c:14]3[c:15]2[cH:16][cH:17][cH:18][cH:19]3)[cH:3][cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cu]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccc2[nH]cnc2c1
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Name
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|
Type
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product
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Smiles
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CC(=O)c1ccc(-n2cnc3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |